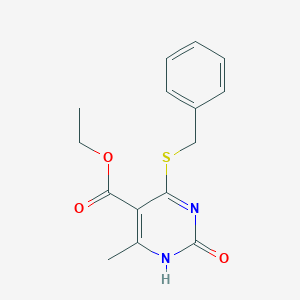
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPPO) is a laboratory reagent used in organic synthesis and scientific research. It is a versatile reagent with a wide range of applications, including in the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. AIPPO has been studied extensively in the past few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. This compound has been used in the synthesis of numerous biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. It has also been used to develop analytical methods for the determination of small molecules and to produce pharmaceuticals, such as antifungal and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be an ether, which is formed when the alkoxide reacts with the halogenated phenol in the Williamson ether synthesis. The intermediate then reacts with other molecules in the reaction mixture, forming the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been elucidated. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of bacterial and fungal cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, as well as a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is relatively unstable and must be stored in a cool, dry place. Additionally, it is difficult to purify and can be difficult to work with.
Zukünftige Richtungen
There are several potential future directions for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol research. One potential direction is the development of new synthesis methods for this compound, such as the use of renewable resources and green chemistry techniques. Additionally, research could be conducted on the biological and physiological effects of this compound, such as its effects on the cardiovascular system, the immune system, and the nervous system. Finally, research could be conducted on the use of this compound in the production of pharmaceuticals and other biologically active compounds.
Synthesemethoden
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the oxazolone synthesis, and the microwave-assisted synthesis. The Williamson ether synthesis involves the reaction of an alkoxide with a halogenated phenol, while the oxazolone synthesis involves the reaction of an aldehyde or ketone with an isocyanate. The microwave-assisted synthesis is a relatively new method that involves the reaction of a phenol with an alkyl halide in the presence of a microwave-activated catalyst. All of these methods are efficient and yield good yields of this compound.
Eigenschaften
IUPAC Name |
1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13/h3-6,9-10,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYZZYUTJWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)

![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)






